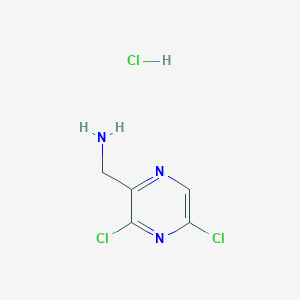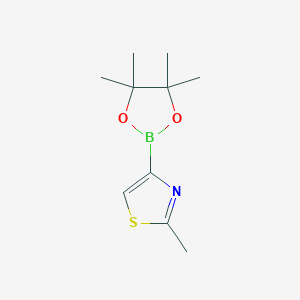
4-(dimethylphosphoryl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylphosphoryl)isoquinoline is a heterocyclic aromatic organic compound, part of the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 4-(dimethylphosphoryl)isoquinoline, often involves cyclization reactions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another approach involves the use of palladium-catalyzed coupling reactions followed by cyclization .
Industrial Production Methods: Industrial production of isoquinoline derivatives can involve large-scale cyclization reactions using metal catalysts. For example, iridium (III) catalysis has been employed for the C-H/N-O annulation of arylketoxime and internal alkyne without using an oxidant . These methods are designed to be efficient and scalable, minimizing the formation of side products and maximizing yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Dimethylphosphoryl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline N-oxide, while reduction could produce tetrahydroisoquinoline derivatives .
Aplicaciones Científicas De Investigación
4-(Dimethylphosphoryl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: These compounds are used in the production of dyes and other materials.
Mecanismo De Acción
The mechanism of action of 4-(dimethylphosphoryl)isoquinoline involves its interaction with various molecular targets. Isoquinoline derivatives can inhibit enzymes, interact with DNA, and affect cellular signaling pathways. For example, some derivatives inhibit mitochondrial complex I and II, leading to oxidative stress and cell death via apoptosis .
Comparación Con Compuestos Similares
Quinoline: A structural isomer of isoquinoline, used in anti-malarial drugs like chloroquine.
Tetrahydroisoquinoline: Known for its neurotoxic effects and potential role in Parkinson’s disease.
Fluorinated Isoquinolines: These compounds have unique biological activities and are used in pharmaceuticals and materials science.
Uniqueness: 4-(Dimethylphosphoryl)isoquinoline is unique due to the presence of the dimethylphosphoryl group, which can influence its reactivity and potential applications. This functional group can enhance the compound’s stability and modify its interaction with biological targets.
Propiedades
Número CAS |
2639407-54-6 |
|---|---|
Fórmula molecular |
C11H12NOP |
Peso molecular |
205.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




